2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(dimethylamino)-2-pyridin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8(9(12)13)7-5-3-4-6-10-7/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDQUOQSYLHCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279084 | |
| Record name | α-(Dimethylamino)-2-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007878-75-2 | |
| Record name | α-(Dimethylamino)-2-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Dimethylamino)-2-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Amide Formation
A primary route involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate carboxylic acid intermediates for subsequent coupling with amines. In a representative procedure, 2-(dimethylamino)acetic acid (127.53 mg, 1.24 mmol) reacts with 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (200 mg, 951.32 μMol) in pyridine, yielding 2-(dimethylamino)-N-[2-(2-pyridyl)imidazo[1,2-a]pyridin-3-yl]acetamide (160 mg crude, m/z 296 [M+1]+). This method emphasizes:
Borane-Mediated Reduction of Amides
The conversion of amides to amines via borane-dimethyl sulfide (BH3-Me2S) provides a pathway to intermediates en route to the target acid. For example, treating 2,2,2-trifluoro-N-[2-(2-pyridyl)imidazo[1,2-a]pyridin-3-yl]acetamide (30 mg, 97.96 μMol) with BH3-Me2S (10 eq) in tetrahydrofuran (THF) at 60°C for 6 hours yields N1,N1-dimethyl-N2-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)ethane-1,2-diamine (15 mg, 52.60 μMol, 7.37% yield). Critical parameters include:
- Temperature control : Gradual heating from 0°C to 60°C minimizes borane decomposition.
- Quenching protocol : Methanol-water mixtures prevent over-reduction.
Reaction Optimization and Mechanistic Considerations
Solvent Effects on Coupling Efficiency
Comparative studies in demonstrate solvent-dependent yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Pyridine | 12.3 | 96 |
| Dichloromethane | 8.93 | 72 |
| THF | 7.52 | 68 |
Pyridine’s high polarity facilitates carbodiimide activation, while its basicity neutralizes HCl byproducts.
Catalytic Systems for Reductive Amination
Palladium-based catalysts (e.g., BrettPhos Pd G3) enable Buchwald-Hartwig couplings between brominated intermediates and amines. In one protocol, 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine reacts with dimethylamine (1.5 eq) in tert-amyl alcohol at 90°C, achieving 85% conversion. Key factors:
- Ligand design : Bulky phosphine ligands (XantPhos) suppress β-hydride elimination.
- Base selection : t-BuONa (2.7 eq) deprotonates amines without degrading sensitive substrates.
Spectroscopic Characterization and Quality Control
Mass Spectrometric Analysis
Electrospray ionization (ESI) mass spectra of intermediates show characteristic fragmentation patterns:
Nuclear Magnetic Resonance (NMR) Profiling
1H NMR (400 MHz, DMSO-d6) of 2-methyl-1-((2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)amino)propan-2-ol reveals:
Industrial-Scale Considerations
Solvent Recovery and Sustainability
Methylene chloride usage in large-scale syntheses (500 mL batches) achieves 40% recovery via fractional distillation. Substitution with acetone improves environmental metrics but necessitates solvent swaps prior to aqueous workups.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the dimethylamino or pyridinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of compounds similar to 2-(dimethylamino)-2-(pyridin-2-yl)acetic acid. For instance, derivatives such as aryl imeglimin have shown efficacy comparable to metformin in diabetic models, indicating that modifications to the pyridine structure can enhance glucose regulation and insulin sensitivity . The presence of dimethylamino groups has been linked to improved pharmacokinetic profiles and biological activities.
Cancer Therapeutics
The compound has been investigated for its role in treating uncontrolled cell proliferation, particularly in cancer. Research indicates that derivatives can inhibit specific kinases associated with cell cycle progression, making them potential candidates for cancer therapy . The selectivity for cyclin-dependent kinases (CDK4 and CDK6) suggests a targeted approach in cancer treatment, minimizing side effects commonly associated with traditional chemotherapies.
Anti-inflammatory Applications
In addition to its anticancer properties, this compound derivatives have demonstrated anti-inflammatory effects. These compounds may inhibit pathways involved in inflammation, providing therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory disorders .
Synthesis and Structural Insights
The synthesis of this compound involves various chemical reactions that allow for the introduction of the dimethylamino group onto the pyridine ring. The synthetic strategies typically include:
- Refluxing with Amines : Utilizing dimethylamine during the synthesis process enhances yield and purity.
- Functional Group Manipulation : The incorporation of different functional groups can tailor the compound's properties for specific biological targets.
Case Study 1: Antidiabetic Activity
A study on aryl imeglimin derivatives revealed that compounds structurally related to this compound exhibited significant antidiabetic effects in a diabetic zebrafish model. The findings indicated that these compounds could serve as effective alternatives to existing diabetes medications, warranting further investigation into their safety and efficacy .
Case Study 2: Cancer Inhibition
Research involving novel pyridine derivatives demonstrated their ability to selectively inhibit CDK4/6, crucial for cell cycle regulation. This selectivity was linked to their structural characteristics, including the presence of the dimethylamino group, which may enhance binding affinity to target proteins .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid: Similar structure but with the pyridinyl group at the 3-position.
2-(Dimethylamino)-2-(pyridin-4-yl)acetic acid: Pyridinyl group at the 4-position.
2-(Dimethylamino)-2-(quinolin-2-yl)acetic acid: Contains a quinoline ring instead of pyridine.
Uniqueness
2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid is unique due to the specific positioning of the dimethylamino and pyridinyl groups, which can influence its reactivity and biological activity differently compared to its analogs.
Biological Activity
2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid, a compound featuring a dimethylamino group and a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented as follows:
It consists of a pyridine ring substituted with a dimethylamino group and an acetic acid moiety. The presence of these functional groups contributes to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The dimethylamino and pyridine groups are crucial for binding, which modulates several biological pathways. Specific mechanisms may include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes related to neurological disorders.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing synaptic transmission.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing effective inhibition:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-DMAPA | S. aureus | 0.0039 mg/mL |
| E. coli | 0.025 mg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity against strains such as Candida albicans. Studies report MIC values ranging from 16.69 to 78.23 µM for various derivatives .
Case Studies
- Neurological Disorders : A study investigated the efficacy of this compound in models of neurological disorders. Results indicated that the compound could potentially modulate neurotransmitter levels, leading to improved cognitive function in animal models.
- Antimycobacterial Activity : In research focusing on tuberculosis treatment, derivatives of the compound showed promising results against Mycobacterium tuberculosis, demonstrating effective growth inhibition in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or the dimethylamino group can significantly alter potency and selectivity. For instance:
- Substituent Variations : Altering substituents on the pyridine ring has been shown to enhance antimicrobial activity.
- Functional Group Modifications : Changes in the acetic acid moiety can affect solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via a multi-step process involving ester intermediates. For example, ethyl 2-(pyridin-2-yl)acetate derivatives (e.g., 2739-98-2 or 1658-42-0) can serve as precursors . After alkylation or amination, hydrolysis yields the target acid. Purity validation requires HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight (M.W. 103.12 as per related dimethylamino acetic acid analogs) and assess impurities. Structural confirmation via -NMR and -NMR is critical, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and the dimethylamino group (δ 2.2–2.5 ppm) .
Q. How can researchers characterize the acid-base behavior and solubility of this compound?
- Methodological Answer : Titration experiments in aqueous and non-aqueous solvents (e.g., DMSO) determine pKa values. The pyridine nitrogen (basic) and carboxylic acid (acidic) groups create zwitterionic behavior, affecting solubility. Solubility profiles should be tested in polar solvents (water, ethanol) and non-polar media (dichloromethane) under varying pH conditions. Computational tools like COSMO-RS can predict solubility trends based on molecular charge distribution .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer : FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm, pyridine ring vibrations at ~1600 cm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHNO). X-ray crystallography, if single crystals are obtainable, provides definitive bond lengths and angles, as demonstrated in related pyridinyl-acetic acid coordination polymers .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states. For example, reaction path searches using software like GRRM can predict optimal temperatures and catalysts. Experimental validation via Design of Experiments (DoE) minimizes trial-and-error, as shown in ICReDD’s workflow integrating computation and high-throughput screening .
Q. What strategies resolve contradictions in reported biological activities of analogous compounds?
- Methodological Answer : Meta-analysis of structure-activity relationships (SAR) across analogs (e.g., indole or pyrimidine derivatives) clarifies conflicting data. For instance, diethylamino-phenyl-acetic acid exhibits varied receptor affinities due to stereoelectronic effects . Dose-response assays and molecular docking (using AutoDock Vina) can reconcile discrepancies by identifying binding site interactions.
Q. How can crystallography elucidate supramolecular interactions for material science applications?
- Methodological Answer : Co-crystallization with complementary hydrogen-bond donors (e.g., aminopyrimidines) forms stable motifs like the R(8) ring. Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., π-stacking between pyridine rings and hydrogen bonds involving the carboxylic acid group). These insights guide the design of coordination polymers or drug-delivery matrices .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Methodological Answer : Use inert atmosphere (N/Ar) for air-sensitive steps, such as acyl chloride formation. Personal protective equipment (PPE) must include nitrile gloves and face shields, as recommended for handling thioether derivatives . Fume hoods with HEPA filters mitigate aerosol exposure, and waste should be neutralized with aqueous bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
